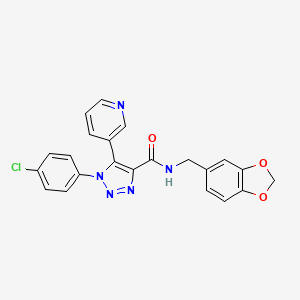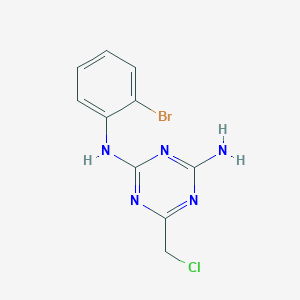
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-bromophenylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-bromophenylamine displaces one of the chlorine atoms on the cyanuric chloride. The resulting intermediate is then further reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize the risk of side reactions.
化学反应分析
Types of Reactions
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Phenol derivatives of the bromophenyl group.
Reduction: Hydrogenated triazine derivatives with altered electronic properties.
科学研究应用
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
作用机制
The mechanism of action of N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, resulting in the modification of their function. The bromophenyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
相似化合物的比较
Similar Compounds
N-(2-chlorophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.
N-(2-fluorophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Contains a fluorine atom on the phenyl ring instead of bromine.
N-(2-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Features a methyl group on the phenyl ring instead of bromine.
Uniqueness
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. The bromine atom can participate in halogen bonding and influence the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
IUPAC Name |
2-N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN5/c11-6-3-1-2-4-7(6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOPXQCQLTJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
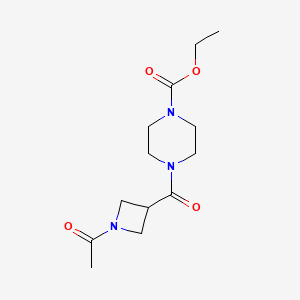
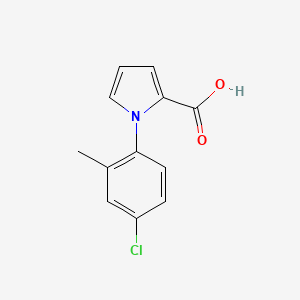
![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3008191.png)
![(2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
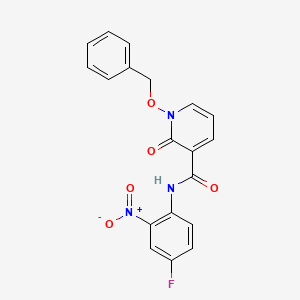
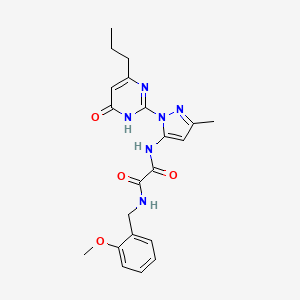

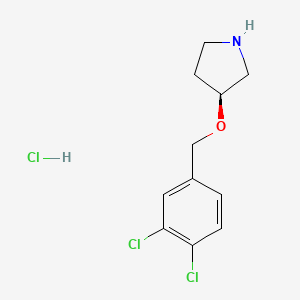
![5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3008202.png)
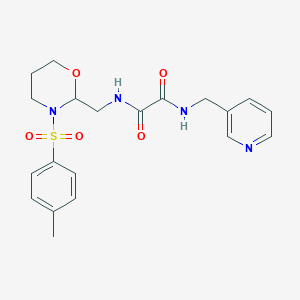
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)
